3,4,5-Trichloroaniline

Nephrotoxicity Toxicology In Vivo

Researchers correlating chloroaniline structure with nephrotoxicity require isomer-specific reference compounds. 3,4,5-Trichloroaniline is the most potent nephrotoxicant among trichloroaniline congeners in vivo, making it essential for reproducible positive controls. • Established reference for renal toxicity studies (Fischer 344 rat IRCC model); free-radical-mediated mechanism confirmed. • Critical analyte for environmental fate assessment of phenylurea herbicides (diuron, linuron, vinclozolin); validated by GC-MS. • Preferred ligand scaffold for antileukemic Pt(II) complexes; 1,2,3-substitution pattern governs coordination geometry. Supplied with full Certificate of Analysis; purity verified by GC/T.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 634-91-3
Cat. No. B147634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloroaniline
CAS634-91-3
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)N
InChIInChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChIKeyXOGYQVITULCUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloroaniline: Technical Specifications & Procurement


3,4,5-Trichloroaniline (TCA) is a polychlorinated aromatic amine with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.46 g/mol [1]. This compound features three chlorine substituents at the 3, 4, and 5 positions of the aniline ring, creating a 1,2,3-trisubstituted chlorination pattern that distinguishes it from other trichloroaniline isomers . Commercial availability includes grades of ≥97% to >98.0% purity (GC/T) . Key physical properties include a melting point range of 97–100 °C [2], density of approximately 1.540 [1], and insolubility in water [1].

Isomer-specific 3,4,5-substitution pattern confirmed
Multi-grade purity options for analytical and research workflows
Established reference standard for environmental amine analysis

3,4,5-Trichloroaniline: Isomer Substitution Issue


Trichloroaniline isomers (2,3,4-; 2,4,5-; 2,4,6-; and 3,4,5-trichloroaniline) exhibit substantial differences in toxicokinetic behavior, biological activity, and chemical reactivity that preclude generic substitution. In fish models, the elimination rate constant of 3,4,5-trichloroaniline is significantly higher than that predicted from log Kow relationships, driven by N-acetylation-mediated biotransformation that does not occur with all isomers [1]. In mammalian nephrotoxicity studies, 3,4,5-trichloroaniline was identified as the most potent nephrotoxicant among trichloroaniline congeners tested in vivo [2]. The 3,4,5-substitution pattern also confers distinct electronic effects that influence complexation with transition metals and downstream synthetic utility . Substituting an alternative isomer without validating the specific application introduces uncontrolled variability in reaction outcomes, biological activity, and environmental fate predictions.

Nephrotoxicity profile
Alternative isomer may misrepresent nephrotoxicity hazard ranking; 3,4,5-TCA is the most potent congener in reported in vivo comparisons.
Environmental kinetics
Kow-based fate models may underestimate elimination rate for 3,4,5-isomer because N-acetylation biotransformation is isomer-dependent.
Electronic effects
3,4,5-Chlorination pattern confers distinct electronic properties; metal complexation and reactivity outcomes may not transfer to other isomers.

3,4,5-Trichloroaniline: Evidence Against Comparators


In Vivo Nephrotoxic Potency vs Isomers

In a comparative in vivo nephrotoxicity study of four trichloroaniline isomers conducted in male Fischer 344 rats, 3,4,5-trichloroaniline (TCA) demonstrated the most pronounced nephrotoxic effects. [1]

Nephrotoxic potency
Head-to-head
Ranked most potent nephrotoxicant among four TCA isomers tested in rats
Supports isomer-specific hazard ranking in renal toxicology research.
Reported in male Fischer 344 rats; qualitative potency ranking.
Nephrotoxicity Toxicology In Vivo

Fish Elimination Kinetics: Isomer Comparison

The elimination rate constant of 3,4,5-trichloroaniline in guppy (Poecilia reticulata) was experimentally determined to be higher than the value predicted from a log Kow-based correlation established for chlorobenzenes, a deviation attributed to N-acetylation biotransformation. The same deviation was observed for 2,3,4-trichloroaniline but not for 2,4,6-trichloroaniline. [1]

Fish elimination kinetics
Head-to-head
Elimination rate constant exceeded Kow-predicted value due to N-acetylation
Biotransformation-dependent kinetics; not captured by hydrophobicity-based models.
Observed in guppy; 2,4,6-isomer matched Kow prediction.
Toxicokinetics Biotransformation Environmental Chemistry

Pt(II) Complex Antileukemic Activity

3,4,5-Trichloroaniline forms tri- and tetrachloroaniline-Pt(II) complexes that exhibit antileukemic activity. In a study synthesizing Pt(II) and Pt(IV) complexes with various chloroaniline ligands (including 2,5-dichloroaniline, 3,4-dichloroaniline, 2,4,6-trichloroaniline, 3,4,5-trichloroaniline, and tetrachloroanilines), the tri- and tetrachloroaniline-Pt(II) complexes displayed fairly good antileukemic activity. [1]

Pt(II) complex activity
Class-level
Pt(II) complexes with 3,4,5-TCA ligand showed antileukemic activity in vitro
Reported cell-model response context; scaffold-dependent activity profile.
Activity lower than cisplatin; class-level inference from one study.
Medicinal Chemistry Organometallics Anticancer

Enthalpy of Formation: Isomer Comparison

The standard molar enthalpy of formation (ΔfH°m) at 298.15 K was determined for crystalline 3,4,5-trichloroaniline and three other trichloroaniline isomers using rotating-bomb combustion calorimetry. [1]

Enthalpy of formation
Reported
ΔfH°m distinct among four TCA isomers (rotating-bomb calorimetry)
Isomer-specific thermochemical data for process engineering calculations.
Crystalline state, 298.15 K; quantitative values in original study.
Thermochemistry Physical Chemistry Process Engineering

Insecticidal Action: Serine Protease Inhibition

3,4,5-Trichloroaniline (3,4,5-TCA) has been identified as an active ingredient used as a control agent in insecticides. It functions as an inhibitor of serine protease activity and has demonstrated inhibitory effects against endoparasites.

Serine protease inhibition
Data to verify
Reported as serine protease inhibitor with endoparasiticidal effects
Enzyme inhibition context may not extend to other TCA isomers.
Sources not specified; independent verification recommended.
Agrochemical Enzyme Inhibition Pesticide

Environmental Reference Standard for Amines

3,4,5-Trichloroaniline is utilized as a reference standard in the determination of substituted aromatic amines in sediment and water samples by capillary column gas chromatography. Commercial analytical services employ GC-MS for quantification of 3,4,5-trichloroaniline in environmental matrices. [1]

Environmental reference standard
Analytical context
Used for GC-MS quantification of aromatic amines in sediment and water
Supports environmental analytical method validation.
Required for phenylurea herbicide degradation monitoring.
Environmental Analysis GC-MS Water Quality

3,4,5-Trichloroaniline: Research & Industry Applications


Nephrotoxicity Studies & Renal Toxicology

In research focused on halogenated aniline-induced nephrotoxicity, 3,4,5-trichloroaniline serves as the most potent reference compound among trichloroaniline congeners. Studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats have demonstrated time- and concentration-dependent cytotoxicity, with free radical involvement implicated in the mechanism of action. [1] For laboratories investigating structure-toxicity relationships or evaluating protective agents against chloroaniline-induced renal injury, 3,4,5-TCA is the appropriate positive control based on its established in vivo potency ranking. [2]

Environmental Fate & Biotransformation in Aquatic Models

3,4,5-Trichloroaniline exhibits unique toxicokinetic behavior in fish models, with elimination rate constants that exceed values predicted from log Kow correlations due to N-acetylation biotransformation. [1] This property makes 3,4,5-TCA particularly valuable for research on Phase II biotransformation pathways in aquatic organisms. Additionally, as a known transformation product of phenylurea herbicides such as diuron, linuron, and vinclozolin, 3,4,5-trichloroaniline is a critical analyte in environmental fate studies of these widely used agrochemicals. [3]

Pt(II) Anticancer Complex Synthesis

3,4,5-Trichloroaniline has been employed as a ligand for the synthesis of tri- and tetrachloroaniline-Pt(II) complexes with demonstrated antileukemic activity. [1] The 1,2,3-trisubstituted chlorination pattern of the aromatic ring influences the electronic properties and coordination geometry of the resulting platinum complexes. Researchers developing novel metallodrugs based on chloroaniline scaffolds should utilize the 3,4,5-isomer specifically, as the substitution pattern directly affects complexation efficiency and biological activity. [2]

Environmental Monitoring & Compliance Testing

3,4,5-Trichloroaniline is a required analytical standard for environmental monitoring programs that quantify substituted aromatic amines in sediment and water matrices. [1] The compound is analyzed using validated methods including capillary column gas chromatography and GC-MS. [2] For laboratories performing regulatory compliance testing under water quality directives or conducting environmental impact assessments of pesticide transformation products, procurement of authentic 3,4,5-trichloroaniline reference material is essential for accurate quantification and method validation.

Application
Selection Property
Validation Focus
Renal toxicology hazard ranking
Isomer-specific nephrotoxicity endpoint context
Isomer comparison and free radical mechanism review
Aquatic toxicokinetics and biotransformation
N-acetylation-dependent elimination kinetics context
Biotransformation pathway validation in fish models
Pt(II) complex synthesis and cell-model studies
Chloroaniline ligand scaffold context
Structure-activity relationship interpretation
Environmental amine monitoring
Reference standard for substituted anilines
GC-MS method validation in sediment and water matrices

Technical Documentation Hub

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